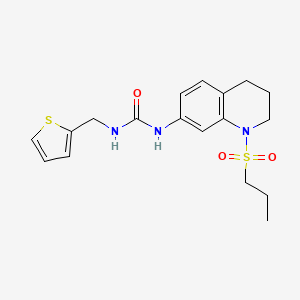
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound that has captured the interest of researchers due to its multifaceted potential in various fields, including medicinal chemistry, biology, and industrial applications. This compound features unique structural elements that contribute to its diverse reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves multiple steps:
Formation of 1,2,3,4-Tetrahydroquinoline Derivative
Starting with a quinoline substrate, catalytic hydrogenation using palladium on carbon (Pd/C) can convert it to 1,2,3,4-tetrahydroquinoline.
Propylsulfonylation
The tetrahydroquinoline derivative undergoes sulfonylation with propylsulfonyl chloride in the presence of a base like pyridine to yield 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Formation of Thiophen-2-ylmethyl Isocyanate
Thiophen-2-ylmethanol is treated with phosgene or a phosgene substitute to generate thiophen-2-ylmethyl isocyanate.
Urea Formation
Finally, the sulfonylated tetrahydroquinoline derivative reacts with thiophen-2-ylmethyl isocyanate under mild conditions to form the target compound.
Industrial Production Methods
While industrial production methods are closely guarded by companies, the large-scale synthesis of such compounds generally follows the aforementioned routes, employing continuous flow techniques and automated reactors to improve yield, safety, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea undergoes several chemical reactions:
Oxidation
The sulfur in the propylsulfonyl group can be oxidized further using oxidizing agents like hydrogen peroxide.
Reduction
The compound can be reduced at various positions, potentially affecting the urea, quinoline, or thiophene units.
Substitution
The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis
Under acidic or basic conditions, the urea linkage can be hydrolyzed to form amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitrating agents like nitric acid for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
Oxidation might yield sulfoxides or sulfones, reduction can produce amines, and substitution reactions yield a variety of functionalized derivatives with potentially enhanced activity or stability.
Aplicaciones Científicas De Investigación
Chemistry
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea has applications in organic synthesis as an intermediate for other complex molecules. Its versatile reactivity allows for its incorporation into various chemical entities.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural elements suggest it might interact with specific biological targets, making it a candidate for drug development.
Medicine
Preliminary studies indicate that this compound may exhibit biological activity such as anti-inflammatory, anticancer, or antimicrobial properties, though further research is necessary to confirm and expand upon these findings.
Industry
Its stability and reactivity make it useful in developing new materials, potentially contributing to the creation of advanced polymers or surface coatings.
Mecanismo De Acción
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects through various mechanisms:
Molecular Targets: : It may target enzymes or receptors involved in inflammation or cell proliferation.
Pathways Involved: : The compound could inhibit key pathways in disease progression, such as the NF-kB pathway in inflammation or tyrosine kinases in cancer.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylurea
1-(1-Phenylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-ethylurea
1-(1-Propylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-3-ylmethyl)urea
These compounds share structural similarities but differ in their substituents, which can lead to different chemical and biological properties.
Highlighting Uniqueness
The unique combination of the propylsulfonyl group and thiophen-2-ylmethyl group in 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.
This uniqueness might make it a more promising candidate for specific applications, such as in targeted drug design or novel material synthesis.
Propiedades
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZDAYNBRXDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
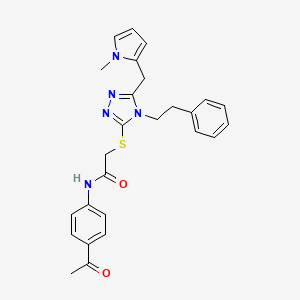
![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)
![1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one](/img/structure/B2726555.png)
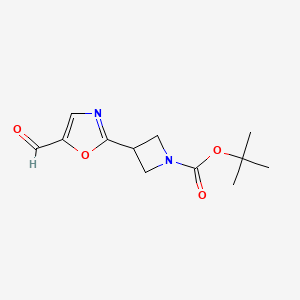

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)
![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)
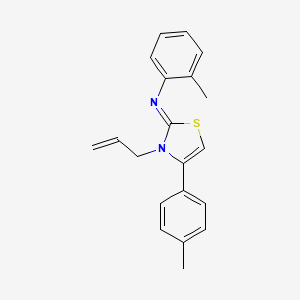

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)
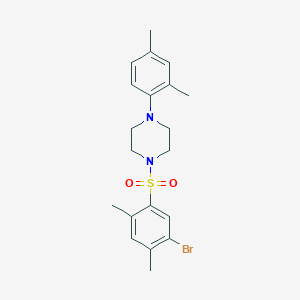

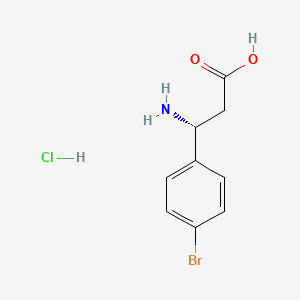
![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)
